N-{1-[(4-cyanophenyl)methyl]pyrrolidin-3-yl}-N-methyl-1-phenylmethanesulfonamide
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Description
The compound is a complex organic molecule that contains a pyrrolidine ring, a cyanophenyl group, and a phenylmethanesulfonamide group . Pyrrolidine is a five-membered ring with one nitrogen atom . The cyanophenyl group consists of a benzene ring with a cyanide (-CN) substituent, and phenylmethanesulfonamide is a sulfonamide group attached to a phenyl ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . The cyanophenyl group could potentially be introduced through a cyanation reaction .Molecular Structure Analysis
The pyrrolidine ring in the molecule is a saturated heterocycle, which means it has single bonds only and contains a heteroatom (nitrogen in this case) . The cyanophenyl and phenylmethanesulfonamide groups are aromatic, meaning they contain a cyclic cloud of delocalized pi electrons .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For instance, the pyrrolidine ring could undergo reactions typical of secondary amines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. Pyrrolidine is a colorless liquid that is miscible with water and most organic solvents .Future Directions
Mechanism of Action
Target of Action
The primary target of N-{1-[(4-cyanophenyl)methyl]pyrrolidin-3-yl}-N-methyl-1-phenylmethanesulfonamide is the glucose transporter GLUT1 . GLUT1 is a protein that facilitates the transport of glucose across the plasma membranes of mammalian cells .
Mode of Action
This compound acts as a potent, highly selective, and cell-permeable inhibitor of GLUT1 . It binds to GLUT1 and inhibits its function, thereby reducing the uptake of glucose into cells .
Pharmacokinetics
The compound is described as beingcell-permeable , suggesting that it can be absorbed and distributed into cells
Result of Action
The inhibition of GLUT1 by this compound results in a reduction in glucose uptake by cells . This can potentially lead to a decrease in energy production, affecting cell growth and survival.
Properties
IUPAC Name |
N-[1-[(4-cyanophenyl)methyl]pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-22(26(24,25)16-19-5-3-2-4-6-19)20-11-12-23(15-20)14-18-9-7-17(13-21)8-10-18/h2-10,20H,11-12,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNUZSCOMHBJLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)CC2=CC=C(C=C2)C#N)S(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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